benzyl(trimethyl)azanium;carbonate
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Overview
Description
Benzyl(trimethyl)azanium;carbonate is a quaternary ammonium compound. It consists of a benzyl group attached to a nitrogen atom, which is further bonded to three methyl groups, forming a positively charged azanium ion. This ion pairs with a carbonate anion to form the complete compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(trimethyl)azanium;carbonate typically involves the quaternization of benzylamine with trimethylamine in the presence of a carbonate source. The reaction can be carried out under mild conditions, often at room temperature, using solvents like methanol or ethanol. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3)_3\text{N} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3^+ + \text{CO}_3^{2-} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(trimethyl)azanium;carbonate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form benzylamine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(trimethyl)azanium;carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and antistatic agents.
Mechanism of Action
The mechanism of action of benzyl(trimethyl)azanium;carbonate involves its interaction with biological membranes and ion channels. The positively charged azanium ion can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Tetramethylammonium carbonate
Uniqueness
Benzyl(trimethyl)azanium;carbonate is unique due to its specific combination of a benzyl group and a trimethylazanium ion paired with a carbonate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in different environments.
Properties
CAS No. |
73680-73-6 |
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Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;carbonate |
InChI |
InChI=1S/2C10H16N.CH2O3/c2*1-11(2,3)9-10-7-5-4-6-8-10;2-1(3)4/h2*4-8H,9H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
WTZGPCBXPZNQIU-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C(=O)([O-])[O-] |
Related CAS |
14800-24-9 (Parent) |
Origin of Product |
United States |
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